(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a Mannich reaction, where an amine, formaldehyde, and a carbonyl compound react to form a β-amino carbonyl compound . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions with optimized conditions for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride include other chiral amino acid derivatives, such as (2S,3R)-1-Amino-2-Methylbutane-2,3-Diol .
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C12H18ClNO3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
(2S,3R)-3-amino-2-[(4-methoxyphenyl)methyl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(13)11(12(14)15)7-9-3-5-10(16-2)6-4-9;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H/t8-,11+;/m1./s1 |
InChI Key |
PQAMRZCAYMIMKD-NINOIYOQSA-N |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)OC)C(=O)O)N.Cl |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)OC)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.